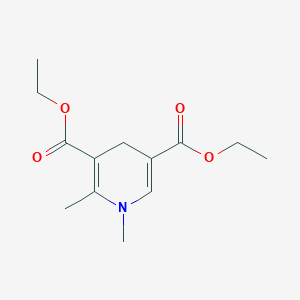
Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound often used as a building block in organic synthesis. It is known for its role in the preparation of various biologically active compounds. This compound is also referred to as a Hantzsch ester, which is a class of compounds known for their reducing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is typically synthesized through the Hantzsch dihydropyridine synthesis. This method involves the reaction of formaldehyde, ethyl acetoacetate, and ammonia or an ammonium salt under acidic conditions. The reaction proceeds through a multi-component condensation process, resulting in the formation of the dihydropyridine ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo oxidation reactions to form pyridine derivatives.
Substitution: It can participate in substitution reactions where functional groups on the dihydropyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalysts like palladium on carbon, hydrogen gas.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Reduced imines and carbonyl compounds.
Substitution: Substituted dihydropyridine derivatives
Applications De Recherche Scientifique
Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its ability to donate hydrogen atoms, making it a potent reducing agent. This property is utilized in various chemical reactions, including the reduction of carbonyl compounds and imines. Additionally, its calcium channel blocking activity is attributed to its interaction with calcium channels, preventing calcium influx into cells and thereby exerting its pharmacological effects .
Comparaison Avec Des Composés Similaires
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Similar in structure and used as a hydrogen source in reduction reactions.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Known for its role in blocking heme synthesis.
4-aryl-1,4-dihydropyridines: These compounds have been studied for their anticancer activity and calcium channel blocking properties.
Uniqueness: Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its dual role as a reducing agent and a calcium channel blocker. This combination of properties makes it a versatile compound in both chemical synthesis and pharmacological research .
Propriétés
Numéro CAS |
29872-19-3 |
|---|---|
Formule moléculaire |
C13H19NO4 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
diethyl 1,2-dimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(3)14(4)8-10/h8H,5-7H2,1-4H3 |
Clé InChI |
NWHNUVAQVJKIIO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C(=C(C1)C(=O)OCC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)
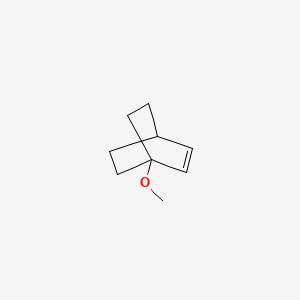
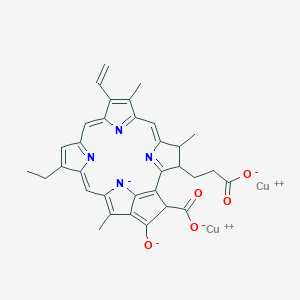
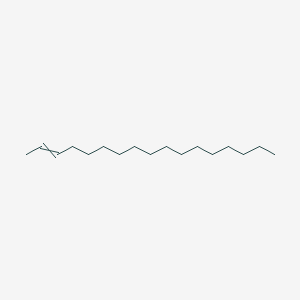
![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
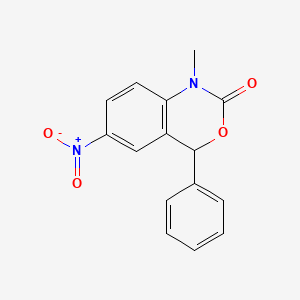
![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
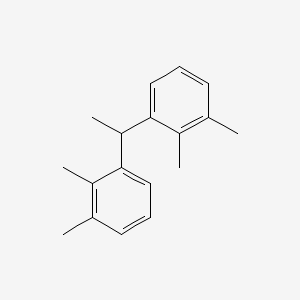
![Benzene, [(1-methylethyl)telluro]-](/img/structure/B14692366.png)
![[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14692369.png)
![9-Thiabicyclo[3.3.1]non-6-en-2-one](/img/structure/B14692388.png)

